Cas no 122894-73-9 (Ethyl 2,3,4,5-tetrafluorobenzoate)

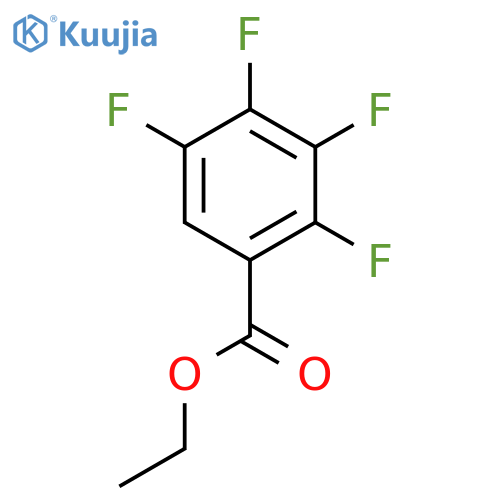

122894-73-9 structure

商品名:Ethyl 2,3,4,5-tetrafluorobenzoate

CAS番号:122894-73-9

MF:C9H6F4O2

メガワット:222.136356830597

MDL:MFCD02094158

CID:63643

PubChem ID:135727154

Ethyl 2,3,4,5-tetrafluorobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2,3,4,5-tetrafluorobenzoate

- 2,3,4,5-TETRAFLUORO-BENZOIC ACID ETHYL ESTER

- RARECHEM AL BI 0650

- 2,3,4,5-Tetrafluorobenzoic Acid Ethyl Ester

- Ethyl 2H-tetrafluorobenzoate

- ethy-2,3,4,5-tetrafluorobenzoate

- 5-Tetrafluoro-benzoic acid ethyl ester

- Benzoic acid,2,3,4,5-tetrafluoro-, ethyl ester

- Benzoic acid, 2,3,4,5-tetrafluoro-, ethyl ester

- PubChem4072

- SBHMXBYMQZRRLC-UHFFFAOYSA-N

- Ethyl2,3,4,5-Tetrafluorobenzoate

- SBB063087

- ethyl 2,3,4,5-tetrakis(fluoranyl)be

- J-004870

- T2094

- Ethyl 2,3,4,5-Tetrafluoro Benzoate

- 122894-73-9

- H10766

- CS-0196608

- SCHEMBL2001481

- A804990

- AC-11520

- DTXSID30379014

- FT-0642991

- MFCD02094158

- AKOS007930429

- AS-9424

- DB-004576

-

- MDL: MFCD02094158

- インチ: 1S/C9H6F4O2/c1-2-15-9(14)4-3-5(10)7(12)8(13)6(4)11/h3H,2H2,1H3

- InChIKey: SBHMXBYMQZRRLC-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C(=C(C([H])=C1C(=O)OC([H])([H])C([H])([H])[H])F)F)F

計算された属性

- せいみつぶんしりょう: 222.03000

- どういたいしつりょう: 222.03

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 26.3

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.382

- ふってん: 88°C/13mmHg(lit.)

- フラッシュポイント: 95 ºC

- 屈折率: 1.4440

- PSA: 26.30000

- LogP: 2.41970

- ようかいせい: 未確定

Ethyl 2,3,4,5-tetrafluorobenzoate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- セキュリティの説明: 24/25

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

Ethyl 2,3,4,5-tetrafluorobenzoate 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Ethyl 2,3,4,5-tetrafluorobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21920-10g |

Ethyl 2,3,4,5-tetrafluorobenzoate, 98% |

122894-73-9 | 98% | 10g |

¥1994.00 | 2023-03-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2094-25g |

Ethyl 2,3,4,5-tetrafluorobenzoate |

122894-73-9 | 98.0%(GC) | 25g |

¥340.0 | 2022-06-10 | |

| Alichem | A019096321-500g |

Ethyl 2,3,4,5-tetrafluorobenzoate |

122894-73-9 | 97% | 500g |

$472.16 | 2023-09-03 | |

| TRC | E926890-2.5g |

Ethyl 2,3,4,5-Tetrafluorobenzoate |

122894-73-9 | 2.5g |

$ 80.00 | 2022-06-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2094-100g |

Ethyl 2,3,4,5-tetrafluorobenzoate |

122894-73-9 | 98.0%(GC) | 100g |

¥950.0 | 2022-06-10 | |

| Oakwood | 337142-1g |

Ethyl 2,3,4,5-tetrafluorobenzoate |

122894-73-9 | 1g |

$10.00 | 2024-07-19 | ||

| Oakwood | 337142-5g |

Ethyl 2,3,4,5-tetrafluorobenzoate |

122894-73-9 | 5g |

$19.00 | 2024-07-19 | ||

| abcr | AB402792-100g |

Ethyl 2,3,4,5-tetrafluorobenzoate, 95%; . |

122894-73-9 | 95% | 100g |

€109.40 | 2024-07-23 | |

| Aaron | AR000KEJ-25g |

Benzoic acid, 2,3,4,5-tetrafluoro-, ethyl ester |

122894-73-9 | 98% | 25g |

$16.00 | 2025-01-20 | |

| abcr | AB133312-100g |

Ethyl 2,3,4,5-tetrafluorobenzoate, 98%; . |

122894-73-9 | 98% | 100g |

€215.20 | 2024-04-20 |

Ethyl 2,3,4,5-tetrafluorobenzoate 関連文献

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

-

S. Ahmed Chem. Commun., 2009, 6421-6423

122894-73-9 (Ethyl 2,3,4,5-tetrafluorobenzoate) 関連製品

- 4522-93-4(Ethyl pentafluorobenzoate)

- 443-26-5(Ethyl 2-fluorobenzoate)

- 36629-42-2(Methyl pentafluorobenzoate)

- 20372-66-1(Methyl 2,4,5-trifluorobenzoate)

- 773134-65-9(Ethyl 2,3-difluorobenzoate)

- 19064-14-3(Ethyl 2,6-difluorobenzoate)

- 708-25-8(Ethyl 2,5-difluorobenzoate)

- 108928-00-3(Ethyl 2,4-difluorobenzoate)

- 652-12-0(Tetrafluorophthalic Anhydride)

- 18355-74-3(Methyl 2,3-difluorobenzoate)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬